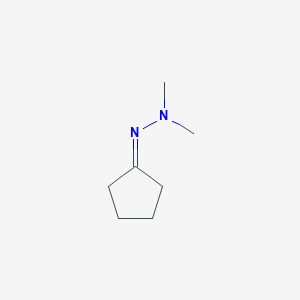
Cyclopentanone dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone dimethylhydrazone (CPDH) is a chemical compound with the molecular formula C8H16N2. It is a yellow oil that is commonly used in scientific research due to its ability to form complexes with metal ions. CPDH is synthesized through a simple reaction between cyclopentanone and dimethylhydrazine, and has a wide range of applications in both organic and inorganic chemistry.
Wirkmechanismus
The mechanism of action of Cyclopentanone dimethylhydrazone is not well understood. However, it is believed that Cyclopentanone dimethylhydrazone forms complexes with metal ions through coordination of the nitrogen atoms in the hydrazone moiety. These complexes can then participate in a variety of chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Biochemische Und Physiologische Effekte
Cyclopentanone dimethylhydrazone has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopentanone dimethylhydrazone is its ability to form complexes with a wide range of metal ions. This makes it a versatile ligand for use in a variety of laboratory experiments. However, Cyclopentanone dimethylhydrazone is also relatively unstable and can decompose over time, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving Cyclopentanone dimethylhydrazone. One area of interest is the development of new metal complexes using Cyclopentanone dimethylhydrazone as a ligand. These complexes could have a wide range of applications in catalysis, electrochemistry, and materials science. Additionally, there is potential for Cyclopentanone dimethylhydrazone to be used in the development of new sensors for metal ions, which could have applications in environmental monitoring and medical diagnostics.
Synthesemethoden
Cyclopentanone dimethylhydrazone is synthesized through a reaction between cyclopentanone and dimethylhydrazine. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a condensation reaction to form Cyclopentanone dimethylhydrazone.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone dimethylhydrazone is commonly used in scientific research as a ligand for metal ions. It forms complexes with a wide range of metal ions, including copper, nickel, and cobalt. These complexes are used in a variety of applications, including catalysis, electrochemistry, and bioinorganic chemistry.
Eigenschaften
CAS-Nummer |
14090-60-9 |
|---|---|
Produktname |
Cyclopentanone dimethylhydrazone |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
N-(cyclopentylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
WEZHJSIEBKGPAO-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCC1 |
Kanonische SMILES |
CN(C)N=C1CCCC1 |
Andere CAS-Nummern |
14090-60-9 |
Synonyme |
Cyclopentanone dimethyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



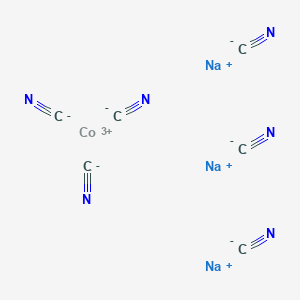
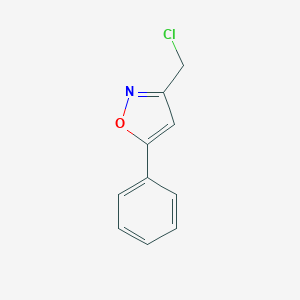
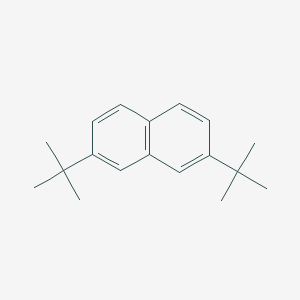
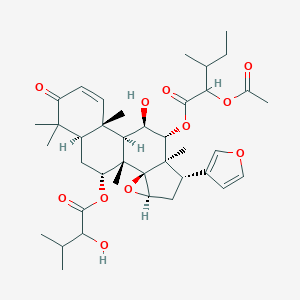

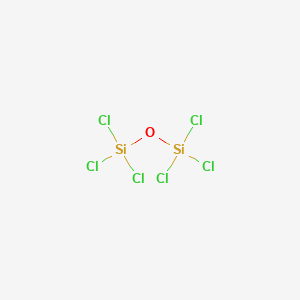


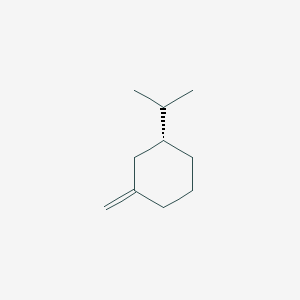


![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
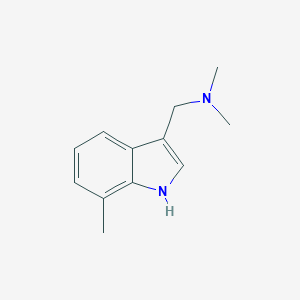
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)